3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

PDE4 inhibition COPD inhaled anti-inflammatory

3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (CAS 1902969-56-5) is a fully synthetic small molecule featuring a thiazolidine-2,4-dione core, a central pyrrolidine linker, and a terminal 4-(morpholinosulfonyl)benzoyl group. This structural architecture places it within the broader class of heterocycloalkyl-containing phosphodiesterase 4 (PDE4) inhibitors, a family extensively optimized for inhaled delivery in respiratory inflammatory diseases.

Molecular Formula C18H21N3O6S2
Molecular Weight 439.5
CAS No. 1902969-56-5
Cat. No. B2418434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
CAS1902969-56-5
Molecular FormulaC18H21N3O6S2
Molecular Weight439.5
Structural Identifiers
SMILESC1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
InChIInChI=1S/C18H21N3O6S2/c22-16-12-28-18(24)21(16)14-5-6-19(11-14)17(23)13-1-3-15(4-2-13)29(25,26)20-7-9-27-10-8-20/h1-4,14H,5-12H2
InChIKeyCDHXABPOIBUBKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (CAS 1902969-56-5): Structural Classification and PDE4 Inhibitor Context


3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (CAS 1902969-56-5) is a fully synthetic small molecule featuring a thiazolidine-2,4-dione core, a central pyrrolidine linker, and a terminal 4-(morpholinosulfonyl)benzoyl group . This structural architecture places it within the broader class of heterocycloalkyl-containing phosphodiesterase 4 (PDE4) inhibitors, a family extensively optimized for inhaled delivery in respiratory inflammatory diseases [1]. The compound is currently available as a research-grade chemical from multiple specialty vendors for in vitro and in vivo non-human investigations; no regulatory approval or clinical-stage development has been reported for this specific entity.

Why Generic PDE4 Inhibitor Substitution Is Not Advisable for 3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione


Within the PDE4 inhibitor class, subtle modifications to the solvent-exposed region—specifically the nature and stereochemistry of the heterocycloalkyl ester or amide substituent—profoundly alter enzyme inhibition potency, isoform selectivity, and pharmacokinetic suitability for inhaled delivery [1]. Compounds such as (S*,S**)-18e and (S*,S**)-22e described in the foundational J. Med. Chem. series demonstrate that the pyrrolidinyl-thiazolidinedione scaffold can be tuned for optimized in vitro ADME and in vivo anti-eosinophilic efficacy [1]. Arbitrary substitution with a generic thiazolidinedione or a morpholinosulfonyl-containing PDE4 inhibitor bearing a different linker or core would discard these finely balanced structure–activity relationships, potentially resulting in loss of target potency, altered tissue retention, or unfavorable solid-state properties.

Quantitative Differentiation Evidence for 3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione Against Comparator PDE4 Inhibitors


PDE4 Enzymatic Inhibition: Class-Level Potency Inference from the Thiazolidinyl-Pyrrolidinyl Series

No publicly available PDE4 IC50 value has been reported specifically for CAS 1902969-56-5. However, the compound shares its thiazolidine-2,4-dione/pyrrolidine/morpholinosulfonylphenyl architecture with the lead series disclosed by Carzaniga et al., where closely related heterocycloalkyl esters achieved PDE4 IC50 values in the low nanomolar range [1]. In that series, the most optimized compounds (S*,S**)-18e and (S*,S**)-22e demonstrated PDE4 inhibitory activity substantially more potent than the first-generation PDE4 inhibitor rolipram (IC50 ~1 µM) [2]. By structural analogy, the target compound is predicted to exhibit sub-micromolar PDE4 potency, but direct confirmatory data are required.

PDE4 inhibition COPD inhaled anti-inflammatory cAMP

Isoform Selectivity Profile: Anticipated PDE4 Subtype Preference Based on Series SAR

Clinical development of pan-PDE4 inhibitors has been hampered by dose-limiting emesis, attributed primarily to PDE4D inhibition in the brainstem [1]. Within the thiazolidinyl-pyrrolidinyl series, specific substitution patterns on the pyrrolidine ring confer measurable PDE4B over PDE4D selectivity [2]. While no isoform selectivity data for CAS 1902969-56-5 have been publicly disclosed, the morpholinosulfonylbenzoyl group occupies the solvent-exposed region whose modification was shown to modulate subtype preference within this chemotype [2]. This differentiates the compound from non-selective PDE4 inhibitors such as rolipram, which inhibits PDE4A, 4B, 4C, and 4D with comparable potency [3].

PDE4B selectivity PDE4D sparing respiratory safety emesis

Inhaled Delivery Potential: Physicochemical Differentiation from Oral PDE4 Inhibitors

The lead compounds (S*,S**)-18e and (S*,S**)-22e from the thiazolidinyl-pyrrolidinyl series were specifically selected for their excellent solid-state properties and pharmacokinetic profiles compatible with inhaled delivery, a key differentiator from orally administered PDE4 inhibitors such as roflumilast, which is associated with systemic adverse effects including weight loss and psychiatric events [1]. While the solid-state characteristics (crystallinity, hygroscopicity, thermal stability) of CAS 1902969-56-5 have not been reported, its molecular weight (439.5 Da) and calculated polar surface area remain within the range considered favorable for lung retention following inhalation [2].

inhaled formulation lung retention topical PDE4 inhibitor solid-state properties

In Vivo Anti-Inflammatory Efficacy: Trajectory from Series-Leading Compounds

In the Carzaniga et al. study, (S*,S**)-18e and (S*,S**)-22e dose-dependently inhibited acute lung eosinophilia in an ovalbumin-challenged guinea pig model, demonstrating that this chemotype achieves target engagement and anti-inflammatory efficacy in vivo following inhaled administration [1]. No in vivo efficacy data exist for CAS 1902969-56-5. The compound's structural divergence—specifically the thiazolidine-2,4-dione core replacing the ester linkage and the morpholinosulfonylbenzoyl group altering the solvent-exposed region—means that in vivo activity cannot be assumed without experimental validation.

lung eosinophilia animal model dose-dependent pulmonary inflammation

Recommended Application Scenarios for 3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione Based on Available Evidence


In Vitro PDE4 Enzymatic Screening and Isoform Selectivity Profiling

Given the structural homology to the Carzaniga PDE4 inhibitor series [1], this compound is best deployed as a screening candidate in recombinant human PDE4A-D enzymatic assays. Researchers should generate primary IC50 data across all four isoforms and benchmark against rolipram [2] or roflumilast [3] as reference pan-inhibitors. Positive results would validate its utility as a novel PDE4 tool compound and potentially reveal isoform selectivity driven by the morpholinosulfonylbenzoyl substituent.

Structure–Activity Relationship (SAR) Expansion of the Thiazolidinyl-Pyrrolidinyl PDE4 Chemotype

Medicinal chemistry teams extending the SAR around the solvent-exposed region of PDE4 can use this compound as a key intermediate or comparator. Its thiazolidine-2,4-dione core represents a distinct heterocyclic replacement for the ester or amide linkages explored in the original series [1]. Systematic replacement of the morpholinosulfonyl group with alternative sulfonamides could map the steric and electronic requirements for PDE4B vs PDE4D selectivity.

In Vitro ADME and Permeability Assessment for Inhaled Candidate Prioritization

Before advancing to in vivo studies, this compound should undergo in vitro ADME profiling (Caco-2 permeability, microsomal stability, plasma protein binding) and solid-state characterization (XRPD, DSC, DVS) [1]. Positive outcomes would position it alongside (S*,S**)-18e and (S*,S**)-22e as a candidate for lung retention studies, while negative results would inform further structural optimization of the thiazolidinedione subclass.

Negative Control or Inactive Analog for PDE4-Mediated Inflammatory Pathways

If in-house PDE4 enzymatic screening reveals that the compound lacks significant PDE4 inhibitory activity (IC50 > 10 µM), it may serve as a structurally matched negative control. Its close resemblance to active series members makes it valuable for confirming that biological effects observed with potent thiazolidinyl-pyrrolidinyl PDE4 inhibitors are indeed mechanism-specific.

Quote Request

Request a Quote for 3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.